Welcome to the BenchChem Online Store!
molecular formula C13H10N2 B3053009 Phenyl(pyridin-3-yl)acetonitrile CAS No. 5005-40-3

Phenyl(pyridin-3-yl)acetonitrile

Cat. No. B3053009
M. Wt: 194.23 g/mol
InChI Key: DRXYWEDFYCDJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06060484

Procedure details

The compound was prepared substantially in accordance with the procedure in Example 12A, using 3-chloropyridine (9.5 ml, 100 mmol), benzyl cyanide (11.6 ml, 100 mmol) and potassium t-butoxide (22.4 g, 200 mmol) in 200 ml of DMF.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([C:15]#[N:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[C:9]1([CH:8]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[C:15]#[N:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
ClC=1C=NC=CC1
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Three
Name
Quantity
22.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared substantially in accordance with the procedure in Example 12A

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.